molecular formula C23H34N5O14P B12324678 (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate

(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate

Cat. No.: B12324678
M. Wt: 635.5 g/mol
InChI Key: VCMJCVGFSROFHV-WLHGVMLRSA-N
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Description

(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate is a chemical compound known for its antiviral properties. It is an S-enantiomeric impurity of Tenofovir Disoproxil Fumarate, which is widely used as an anti-HIV agent . This compound is an acyclic phosphonate nucleotide analogue and a reverse transcriptase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate involves multiple steps. The process typically starts with the preparation of the purine base, followed by the introduction of the propan-2-yloxy group. The phosphorylation step is crucial, where the phosphoryl group is introduced, followed by the formation of the bis(oxy)bis(Methylene) linkage. The final step involves the addition of the isopropyl dicarbonate and fumarate groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure precision and efficiency. The reaction conditions are carefully controlled, including temperature, pH, and solvent choice, to maximize yield and purity. Common solvents used include DMSO and methanol .

Chemical Reactions Analysis

Types of Reactions

(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .

Scientific Research Applications

(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate involves its role as a reverse transcriptase inhibitor. It targets the reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. By inhibiting this enzyme, the compound prevents the synthesis of viral DNA, thereby blocking the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

    Tenofovir Disoproxil Fumarate: The parent compound, widely used as an anti-HIV agent.

    Adefovir Dipivoxil: Another nucleotide analogue with antiviral properties.

    Cidofovir: Used to treat cytomegalovirus infections.

Uniqueness

(S)-(((1-(6-aMino-9H-purin-9-yl)propan-2-yloxy)Methyl)phosphoryl)bis(oxy)bis(Methylene) isopropyl dicarbonate fuMarate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes. Its role as an impurity in Tenofovir Disoproxil Fumarate also makes it significant in quality control and analytical studies .

Properties

Molecular Formula

C23H34N5O14P

Molecular Weight

635.5 g/mol

IUPAC Name

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid

InChI

InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VCMJCVGFSROFHV-WLHGVMLRSA-N

Isomeric SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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